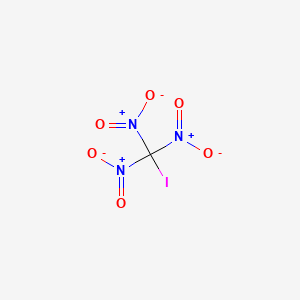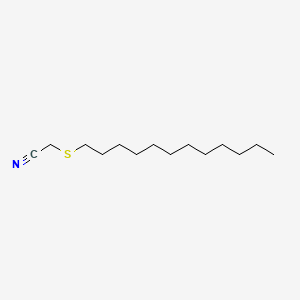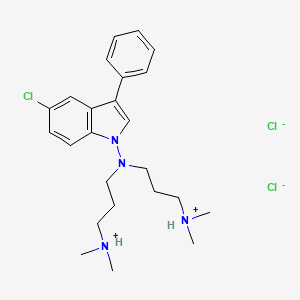![molecular formula C18H11ClN4O2 B13763087 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole CAS No. 64071-87-0](/img/structure/B13763087.png)
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation due to their vivid colors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with 9H-carbazole. The reaction conditions often include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction parameters, such as pH, flow rate, and temperature, are carefully controlled to optimize the coupling reaction .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of carbazole.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its vivid color properties make it suitable for applications in textile and ink industries .
Biology and Medicine: Research has shown potential antimicrobial and anticancer properties of derivatives of this compound. It is being studied for its ability to inhibit the growth of certain bacterial strains and cancer cells .
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and color properties .
作用機序
The mechanism by which 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond (N=N) can also participate in redox reactions, contributing to its biological activity .
類似化合物との比較
- 2-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 4-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 3-[(2-Bromo-4-nitrophenyl)azo]-9H-carbazole
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
特性
| 64071-87-0 | |
分子式 |
C18H11ClN4O2 |
分子量 |
350.8 g/mol |
IUPAC名 |
9H-carbazol-3-yl-(2-chloro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H |
InChIキー |
SZVQEOMBVJZINC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)

![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/no-structure.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)


![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
